molecular formula C11H13N3 B1530672 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline CAS No. 1541862-50-3

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline

Cat. No. B1530672
M. Wt: 187.24 g/mol
InChI Key: IXPYUTNVMUTXFD-UHFFFAOYSA-N
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Description

“4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the molecular formula C9 H9 N3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline” consists of a pyrazole ring attached to an aniline group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

“4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline” is a solid substance at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

Green Synthesis and Biological Applications

A study by Banerjee et al. (2011) developed an environmentally friendly multicomponent synthesis of polysubstituted aniline derivatives, including those related to 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline, highlighting their potential in biological, pharmacological, and optical applications. This method utilizes silica nanoparticles as a reusable catalyst, demonstrating an efficient synthesis approach with potential environmental benefits (Banerjee et al., 2011).

Molecular Structure and Interaction Studies

Shawish et al. (2021) focused on the synthesis and structural analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their work provides insights into the molecular interactions and electronic properties of these compounds, useful for designing materials with specific physical properties (Shawish et al., 2021).

Corrosion Inhibition

Research on bipyrazole derivatives, including compounds structurally similar to 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline, has shown potential activity as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study to elucidate the inhibition efficiencies and reactive sites of these compounds, providing a foundation for developing new materials for corrosion protection (Wang et al., 2006).

Electroluminescence and Material Science

The synthesis of novel amorphous molecular materials with bipolar characteristics for electroluminescence, including derivatives of aniline, demonstrates the utility of these compounds in creating multicolor light-emitting devices. Doi et al. (2003) designed compounds with significant potential for organic electroluminescent devices, highlighting the versatility of aniline derivatives in material science (Doi et al., 2003).

Antileishmanial and Antimicrobial Activities

Studies on pyrazolopyridine derivatives, including those structurally related to 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline, have revealed promising antileishmanial and antimicrobial activities. Mello et al. (2004) synthesized and analyzed several compounds, finding significant biological activity against Leishmania amazonensis and highlighting the potential of these compounds in medical applications (Mello et al., 2004).

properties

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-7-13-14(2)11(8)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPYUTNVMUTXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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